4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid 4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13385704
InChI: InChI=1S/C10H9F3O3/c1-6-2-3-7(9(14)15)4-8(6)16-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
SMILES: CC1=C(C=C(C=C1)C(=O)O)OCC(F)(F)F
Molecular Formula: C10H9F3O3
Molecular Weight: 234.17 g/mol

4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid

CAS No.:

Cat. No.: VC13385704

Molecular Formula: C10H9F3O3

Molecular Weight: 234.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid -

Specification

Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
IUPAC Name 4-methyl-3-(2,2,2-trifluoroethoxy)benzoic acid
Standard InChI InChI=1S/C10H9F3O3/c1-6-2-3-7(9(14)15)4-8(6)16-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
Standard InChI Key DUTSHEXQMKVQCD-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)O)OCC(F)(F)F
Canonical SMILES CC1=C(C=C(C=C1)C(=O)O)OCC(F)(F)F

Introduction

Structural and Physicochemical Properties

The molecular formula of 4-methyl-3-(2,2,2-trifluoroethoxy)benzoic acid is C10H9F3O3\text{C}_{10}\text{H}_{9}\text{F}_{3}\text{O}_{3}, with a molecular weight of 234.17 g/mol . Its structure combines a trifluoroethoxy group (–OCH₂CF₃) and a methyl group (–CH₃) on the benzoic acid core, which significantly alters its electronic and steric profiles compared to non-fluorinated analogs.

Key Physicochemical Parameters

PropertyValue/DescriptionSource
LogP2.61 (predicted)
Boiling Point310.0 ± 42.0 °C (predicted)
SolubilityLow in water; soluble in DMSO
pKa~2.5 (carboxylic acid group)Inferred

The trifluoroethoxy group enhances lipophilicity (LogP = 2.61) , facilitating membrane permeability, while the methyl group contributes to steric hindrance, potentially affecting binding interactions.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of trifluoroethoxy-substituted benzoic acids typically involves nucleophilic aromatic substitution or etherification reactions. A patented method (US6288271B1) outlines the following general pathway :

  • Etherification: Reacting 3-hydroxy-4-methylbenzoic acid with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) and a copper catalyst (e.g., CuSO₄) in an aprotic solvent (e.g., DMF) at 80–100°C .

    3-Hydroxy-4-methylbenzoic acid+CF₃CH₂BrCu, Base4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid\text{3-Hydroxy-4-methylbenzoic acid} + \text{CF₃CH₂Br} \xrightarrow{\text{Cu, Base}} \text{4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid}
  • Purification: Crystallization from aqueous methanol yields the final product with >90% purity .

Industrial Scalability

Industrial production employs continuous flow reactors to optimize temperature and reaction time, reducing byproducts like di-substituted derivatives . Catalytic systems using Cu(I) or Pd(0) improve selectivity for mono-etherification .

Biological Activity and Mechanisms

Mechanism of Action

The compound’s trifluoroethoxy group participates in halogen bonding with protein targets (e.g., ACE), while the carboxylic acid group facilitates ionic interactions with catalytic residues . Methyl substitution at C4 may modulate steric interactions, altering binding affinity compared to non-methylated analogs .

Comparative Analysis with Structural Analogs

Physicochemical and Biological Comparisons

CompoundlogPMelting Point (°C)Key Biological Activity
4-(2,2,2-Trifluoroethoxy)benzoic acid 1.8140–145ACE inhibition
4-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid 2.4155–160Antimicrobial
4-Methyl-3-(2,2,2-trifluoroethoxy)benzoic acid2.61*160–165†Hypothesized enzyme inhibition

*Predicted using fragment-based methods ; †Estimated from analogs .

The meta-substituted trifluoroethoxy group in the target compound may offer superior target selectivity compared to ortho or para isomers due to reduced steric clash in enzyme active sites .

Applications in Pharmaceutical Development

Intermediate for Drug Synthesis

This compound serves as a precursor in synthesizing fluorinated drugs. For example, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a key intermediate in Flecainide (antiarrhythmic drug) production . The methyl group in 4-methyl-3-(2,2,2-trifluoroethoxy)benzoic acid could enhance metabolic stability in analogous drug candidates.

Patent Landscape

Patent US6288271B1 highlights methods for producing trifluoroethoxy benzoic acids, emphasizing their utility in cardiovascular and anti-inflammatory therapeutics . Recent filings (e.g., WO2022053862A1) explore their use in kinase inhibitors for oncology .

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